"Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate" CAS number 898758-71-9
"Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate" CAS number 898758-71-9
An In-Depth Technical Guide to Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate (CAS 898758-71-9): A Key Intermediate in Heterocyclic Synthesis
Abstract
Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate is a specialized organic molecule whose structure is primed for significant synthetic transformations. Characterized by the presence of an ethyl ester, a ketone, and a protected phenolic group (acetoxy), this compound is not merely a stable chemical entity but a versatile precursor, particularly in the field of medicinal chemistry. Its core value lies in its role as a key intermediate for the synthesis of 4-chromanones, a class of heterocyclic compounds recognized as "privileged structures" in drug discovery due to their frequent appearance in biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, predicted spectroscopic profile, logical synthetic pathways, and its principal application in the construction of the chromanone scaffold. The methodologies and mechanisms are discussed from the perspective of a senior application scientist, emphasizing the causal relationships behind experimental choices to provide actionable insights for researchers in organic synthesis and drug development.
Molecular Profile and Physicochemical Properties
Chemical Identity
Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate is a butyric acid derivative with a molecular formula of C₁₄H₁₆O₅ and a molecular weight of approximately 264.27 g/mol .[1][2][3] Structurally, it is a β-keto ester, a feature that dominates its chemical reactivity.[4] The molecule incorporates three key functional groups: an ethyl ester, a ketone, and an acetoxy-substituted phenyl ring, making it a multifunctional building block in organic synthesis.[4][5]
Physicochemical Data
The experimental data for this specific compound is not widely published. The following table summarizes key properties derived from computational predictions and chemical supplier information. These values serve as a reliable guide for experimental planning.
| Property | Value | Source |
| CAS Number | 898758-71-9 | [1] |
| Molecular Formula | C₁₄H₁₆O₅ | [1][2] |
| Molecular Weight | 264.27 g/mol | [1][2] |
| Boiling Point (Predicted) | 399.9 ± 27.0 °C | [2] |
| Density (Predicted) | 1.158 ± 0.06 g/cm³ | [2] |
| Topological Polar Surface Area | 69.7 Ų | [6] |
| Rotatable Bond Count | 8 | [6] |
| Hydrogen Bond Acceptors | 5 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
Molecular Structure
The structural arrangement highlights the ortho-positioning of the acetoxy group relative to the butanoyl chain, a critical feature for its primary application in intramolecular cyclization.
Caption: Structure of Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate.
Predicted Spectroscopic Profile
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex but highly informative, with distinct regions for aromatic, aliphatic, and ester/acetyl protons.
| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (Ar-H) | 7.2 - 7.8 | Multiplet (m) | 4H | Protons on the substituted benzene ring will exhibit complex splitting patterns due to their differing chemical environments. |
| Methylene (-CO-CH₂ -) | ~3.2 | Triplet (t) | 2H | Adjacent to the aryl ketone, these protons are deshielded. |
| Methylene (-CH₂ -COOEt) | ~2.8 | Triplet (t) | 2H | Adjacent to the ester carbonyl, slightly less deshielded than the other methylene group. |
| Ethyl Ester (-OCH₂ CH₃) | ~4.2 | Quartet (q) | 2H | Characteristic quartet of an ethyl ester, deshielded by the adjacent oxygen. |
| Acetyl (-OCOCH₃ ) | ~2.3 | Singlet (s) | 3H | A sharp singlet for the methyl group of the acetoxy function. |
| Ethyl Ester (-OCH₂CH₃ ) | ~1.3 | Triplet (t) | 3H | Characteristic triplet of an ethyl ester. |
¹³C NMR Spectroscopy
The carbon spectrum will clearly show the presence of five distinct oxygenated carbons (two ketones, two ester-related) and the aromatic signals. Expected shifts are approximately: 198 ppm (aryl ketone C=O), 172 ppm (ester C=O), 169 ppm (acetyl C=O), 148-120 ppm (aromatic carbons), 61 ppm (-OCH₂-), 35 ppm (-COCH₂-), 28 ppm (-CH₂COOEt), 21 ppm (-OCOCH₃), and 14 ppm (-CH₂CH₃).
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint for the carbonyl groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O (Aryl Ketone) | 1685 - 1700 | Strong | Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone. |
| C=O (Ethyl Ester) | 1735 - 1750 | Strong | Typical stretching frequency for an aliphatic ester carbonyl. |
| C=O (Acetoxy Ester) | 1760 - 1770 | Strong | Phenolic esters absorb at a slightly higher frequency than aliphatic esters. |
| C-O Stretch | 1200 - 1300 | Strong | Strong absorptions from the ester C-O bonds. |
| Aromatic C=C | 1450 - 1600 | Medium-Weak | Bending vibrations characteristic of the benzene ring. |
Synthesis and Reaction Mechanisms
A direct, published synthesis for this exact molecule is not prominent, but a logical and efficient pathway can be designed based on fundamental organic reactions like Friedel-Crafts acylation and esterification.
Proposed Synthetic Workflow
The most logical approach involves the acylation of a protected phenol, followed by esterification. Using 2-hydroxyacetophenone as a starting material is a plausible route.
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Synthetic Protocol (Proposed)
Causality Statement: This protocol is designed to first build the carbon skeleton via a Friedel-Crafts reaction, a classic and reliable method for forming aryl ketones.[4] The subsequent esterification and acetylation steps are standard functional group transformations. Protecting the phenol as an acetate at the end prevents it from interfering with the initial acylation reaction.
Step A: Synthesis of 4-(2-hydroxyphenyl)-4-oxobutanoic acid
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (2.2 eq) in dry dichloromethane (DCM), add 2-hydroxyacetophenone (1.0 eq) dropwise.
-
Allow the mixture to stir for 15 minutes, then add succinic anhydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude acid.
Step B: Esterification to Ethyl 4-(2-hydroxyphenyl)-4-oxobutyrate
-
Dissolve the crude acid from Step A in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction, neutralize with a saturated solution of NaHCO₃, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).
Step C: Acetylation to Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate
-
Dissolve the purified phenolic ester from Step B in pyridine or a mixture of DCM and a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Quench with water, and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify by chromatography if necessary to yield the final product.
Core Application: Synthesis of 4-Chromanones
The primary synthetic utility of Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate is its role as a precursor to the 4-chromanone scaffold. Chroman-4-ones are privileged heterocyclic structures found in numerous natural products and are crucial intermediates in drug design.[7][8]
Mechanism of Intramolecular Cyclization
The transformation into a 4-chromanone is a two-stage process. First, the acetoxy group must be hydrolyzed to reveal the nucleophilic phenol. Second, an acid-catalyzed intramolecular cyclization occurs. This cyclization can be viewed as an intramolecular Friedel-Crafts acylation where the phenolic ring attacks the ketone.
Caption: Reaction pathway from the keto ester to a 4-chromanone.
Detailed Experimental Protocol for Chromanone Synthesis
Trustworthiness Statement: This protocol employs a strong acid catalyst like trifluoromethanesulfonic acid (TfOH), which is highly effective for promoting both the deacetylation and the subsequent cyclization in a one-pot fashion, representing an efficient and modern approach to chromanone synthesis.[7][9]
-
Place Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add trifluoroacetic acid (TFA) as the solvent (approx. 5 volumes).
-
To this solution, add trifluoromethanesulfonic acid (TfOH) (1.5 eq) dropwise at room temperature. The choice of a strong protic acid is critical as it serves to both hydrolyze the acetate and catalyze the ring-closing condensation.
-
Heat the reaction mixture to 80 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material and the formation of a new, more polar spot.
-
Upon completion, cool the reaction to room temperature and carefully pour it into a beaker of ice water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (to neutralize the strong acid) followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 4-chromanone derivative.
Potential in Drug Discovery and Further Research
The true value of Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate is realized in the derivatives it can produce.
-
Versatility of the 4-Chromanone Core: The resulting 4-chromanone is a versatile scaffold. The ketone can be reduced, the aromatic ring can be further functionalized, and the ester provides a handle for creating amides or other derivatives. These scaffolds have been investigated as inhibitors for enzymes like monoamine oxidase (MAO) and SIRT2, which are relevant in neurodegenerative and aging-related diseases.[9][10]
-
α-Functionalization: As a β-keto ester, the methylene group between the two carbonyls is acidic.[4] This position can be readily deprotonated to form an enolate, which can then be alkylated or acylated, introducing molecular complexity before the cyclization step. This allows for the synthesis of 2-substituted or 2,2-disubstituted 4-chromanones, significantly expanding the accessible chemical space for drug screening libraries.
-
Future Directions: Research could focus on developing asymmetric cyclization methods to produce enantiomerically pure chromanones, which is often a requirement for active pharmaceutical ingredients. Furthermore, using this intermediate to build libraries of chromanone derivatives for high-throughput screening against various biological targets remains a promising avenue for drug discovery.
Safety and Handling
While no specific MSDS is available for this compound, it should be handled with standard laboratory precautions for organic chemicals of its class.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids/bases.
References
- Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate | 898758-71-9 | Benchchem.
- ETHYL 4-(2-ACETOXYPHENYL)-4-OXOBUTYRATE | 898758-71-9.
- CAS 898758-71-9: Ethyl 2-(acetyloxy)-γ-oxobenzenebutanoate - CymitQuimica.
- 898758-71-9 CAS MSDS (ETHYL 4-(2-ACETOXYPHENYL)-4 ... - ChemicalBook.
- 898758-71-9 Cas No. | Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate - AHH Chemical Co., Ltd.
-
An efficient synthesis of 4-chromanones - ResearchGate. (Available at: [Link])
-
The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives - ResearchGate. (Available at: [Link])
-
Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC - NIH. (Available at: [Link])
-
Reaction pathway for the synthesis of 4-chromanone derivatives (2a–q) - ResearchGate. (Available at: [Link])
- ETHYL 4-(4-ACETOXYPHENYL)-4-OXOBUTYRATE 898758-83-3 wiki - Guidechem.
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH. (Available at: [Link])
-
Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing). (Available at: [Link])
Sources
- 1. ETHYL 4-(2-ACETOXYPHENYL)-4-OXOBUTYRATE | 898758-71-9 [chemicalbook.com]
- 2. 898758-71-9 CAS MSDS (ETHYL 4-(2-ACETOXYPHENYL)-4-OXOBUTYRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 898758-71-9: Ethyl 2-(acetyloxy)-γ-oxobenzenebutanoate [cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

